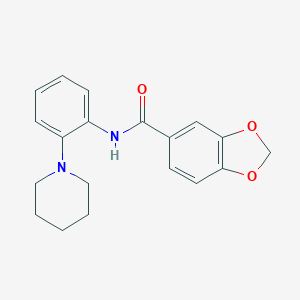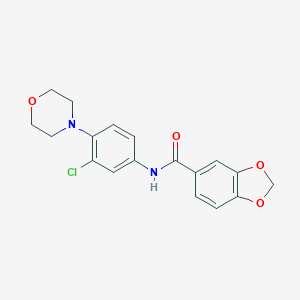
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the tetrazole family, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. In
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. Its antimicrobial activity is thought to be due to disruption of the bacterial cell wall.
Biochemical and Physiological Effects:
In animal studies, 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been found to reduce inflammation and pain. It has also been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential use in treating neurodegenerative diseases. Additionally, further studies are needed to fully elucidate its mechanism of action and to investigate its potential use in combination with other drugs. Finally, there is a need for more research on the safety and toxicity of this compound, particularly with regards to its long-term use.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methyl-2H-tetrazole in the presence of a base, such as triethylamine, to yield the final product. The yield of this reaction is typically in the range of 60-70%.
Applications De Recherche Scientifique
The tetrazole family of compounds has been extensively studied for their potential therapeutic applications. 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been found to exhibit anti-inflammatory and analgesic activities in animal models. It has also been shown to have antimicrobial properties against a range of bacteria and fungi. Additionally, this compound has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
674307-30-3 |
|---|---|
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-9-6-4-8(5-7-9)10(17)12-11-13-15-16(2)14-11/h4-7H,3H2,1-2H3,(H,12,14,17) |
Clé InChI |
XOGRRMJTTPLMRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)

![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)